2-Chloro-N-{[1-(4-chlorobenzyl)-4-piperidyl]methyl}acetamide
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Overview
Description
2-Chloro-N-{[1-(4-chlorobenzyl)-4-piperidyl]methyl}acetamide is an organic compound with the molecular formula C16H22Cl2N2O This compound is characterized by the presence of a piperidine ring, a benzyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{[1-(4-chlorobenzyl)-4-piperidyl]methyl}acetamide typically involves the reaction of 4-chlorobenzyl chloride with piperidine, followed by the introduction of an acetamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{[1-(4-chlorobenzyl)-4-piperidyl]methyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functional groups.
Scientific Research Applications
2-Chloro-N-{[1-(4-chlorobenzyl)-4-piperidyl]methyl}acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-{[1-(4-chlorobenzyl)-4-piperidyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-chlorobenzyl)acetamide
- 2-Chloro-N-(4-methylbenzyl)acetamide
- 2-Chloro-N-(4-hydroxyphenyl)acetamide
- 2-Chloro-N-(4-phenoxyphenyl)acetamide
Uniqueness
2-Chloro-N-{[1-(4-chlorobenzyl)-4-piperidyl]methyl}acetamide is unique due to its specific structural features, such as the combination of a piperidine ring and a benzyl group. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H20Cl2N2O |
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Molecular Weight |
315.2 g/mol |
IUPAC Name |
2-chloro-N-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methyl]acetamide |
InChI |
InChI=1S/C15H20Cl2N2O/c16-9-15(20)18-10-12-5-7-19(8-6-12)11-13-1-3-14(17)4-2-13/h1-4,12H,5-11H2,(H,18,20) |
InChI Key |
IFACESKTVPHUJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCl)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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